molecular formula C18H24N4S2 B300360 1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline

1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline

Cat. No. B300360
M. Wt: 360.5 g/mol
InChI Key: XMCXYDNCJZIOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Studies have shown that this compound inhibits the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound induces apoptosis and inhibits cell proliferation in cancer cells. Furthermore, it has been shown to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for research on 1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline. One area of interest is in the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more in vivo studies to evaluate the efficacy and safety of this compound in animal models.

Synthesis Methods

The synthesis of 1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline involves a multi-step process that begins with the reaction of 3-amino-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoic acid. This is followed by the reaction of the resulting acid with isopropyl mercaptan to form 3-(isopropylsulfanyl)-4-methoxybenzoic acid. The acid is then reacted with 2,4,6-trichloro-1,3,5-triazine to form 3-(isopropylsulfanyl)-4-methoxy-5,6-dichlorobenzoic acid, which is then reduced to 3-(isopropylsulfanyl)-4-methoxy-5,6-dichlorobenzyl alcohol. This alcohol is then reacted with 1,2,3,4-tetrahydroisoquinoline and sodium hydride to form 1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline.

Scientific Research Applications

1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

Product Name

1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline

Molecular Formula

C18H24N4S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-propan-2-ylsulfanyl-3-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C18H24N4S2/c1-11(2)23-17-14-8-6-5-7-13(14)9-15(20-17)16-10-19-22-18(21-16)24-12(3)4/h9-12H,5-8H2,1-4H3

InChI Key

XMCXYDNCJZIOOI-UHFFFAOYSA-N

SMILES

CC(C)SC1=C2CCCCC2=CC(=N1)C3=CN=NC(=N3)SC(C)C

Canonical SMILES

CC(C)SC1=C2CCCCC2=CC(=N1)C3=CN=NC(=N3)SC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.